molecular formula C15H11BrN2O4S B1383642 3-Bromo-7-nitro-1-tosyl-1H-indole CAS No. 2091135-02-1

3-Bromo-7-nitro-1-tosyl-1H-indole

Cat. No.: B1383642
CAS No.: 2091135-02-1
M. Wt: 395.2 g/mol
InChI Key: OZSZCZAKXSPRBU-UHFFFAOYSA-N
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Description

3-Bromo-7-nitro-1-tosyl-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a bromine atom at the 3rd position, a nitro group at the 7th position, and a tosyl group at the 1st position of the indole ring

Preparation Methods

The synthesis of 3-Bromo-7-nitro-1-tosyl-1H-indole can be achieved through several synthetic routes. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate is then subjected to the Bartoli reaction using isopropenylmagnesium bromide to produce 7-bromo-4-(bromomethyl)-2-methylindole . The final step involves the tosylation of the indole derivative to obtain this compound.

Chemical Reactions Analysis

3-Bromo-7-nitro-1-tosyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group at the 7th position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common reagents used in these reactions include isopropenylmagnesium bromide for the Bartoli reaction, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-7-nitro-1-tosyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-nitro-1-tosyl-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine and tosyl groups can influence the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Bromo-7-nitro-1-tosyl-1H-indole can be compared with other indole derivatives such as:

    3-Bromo-1H-indole: Lacks the nitro and tosyl groups, resulting in different chemical properties and reactivity.

    7-Nitro-1H-indole: Lacks the bromine and tosyl groups, affecting its biological activity and applications.

    1-Tosyl-1H-indole:

The presence of the bromine, nitro, and tosyl groups in this compound makes it unique and versatile for various scientific and industrial applications .

Properties

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonyl-7-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O4S/c1-10-5-7-11(8-6-10)23(21,22)17-9-13(16)12-3-2-4-14(15(12)17)18(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSZCZAKXSPRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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